5-Hexyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde
Description
Properties
CAS No. |
143604-70-0 |
|---|---|
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
5-hexyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde |
InChI |
InChI=1S/C10H17NO2/c1-2-3-4-5-6-10-7-9(8-12)11-13-10/h8,10H,2-7H2,1H3 |
InChI Key |
PQPGFKMQOKQNLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CC(=NO1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-4,5-dihydroisoxazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction between an alkene and a nitrile oxide, which forms the isoxazole ring . The reaction conditions often involve the use of catalysts such as copper (I) acetylides or ruthenium (II) complexes .
Industrial Production Methods
Industrial production methods for isoxazole derivatives, including 5-Hexyl-4,5-dihydroisoxazole-3-carbaldehyde, often focus on optimizing yield and purity. Metal-free synthetic routes are gaining popularity due to their eco-friendliness and cost-effectiveness . These methods typically involve the use of readily available starting materials and mild reaction conditions to ensure scalability and sustainability .
Chemical Reactions Analysis
Types of Reactions
5-Hexyl-4,5-dihydroisoxazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but generally involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Organic Synthesis
5-Hexyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde serves as a versatile building block in organic synthesis. It is utilized for the preparation of oxazoline derivatives through cyclodehydration reactions. The compound's aldehyde functionality allows for further transformations, including oxidation to yield oxazoles, which are valuable intermediates in synthetic chemistry .
Key Reactions:
- Cyclodehydration : The compound can undergo cyclodehydration with β-hydroxy amides to form oxazolines. This reaction can be enhanced using flow synthesis techniques, leading to higher yields and improved safety profiles compared to traditional batch methods .
- Oxidation : The resulting oxazolines can be oxidized to their corresponding oxazoles using heterogeneous reagents such as manganese dioxide, facilitating the production of these compounds in pure form without extensive purification steps .
Pharmaceutical Applications
The pharmacological properties of compounds related to 5-Hexyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde have been explored in the context of alpha 1-adrenergic receptor antagonists. These compounds exhibit potential therapeutic effects by modulating sympathetic nervous system actions through selective receptor interactions .
Pharmacological Insights:
- Alpha 1-Adrenergic Receptor Modulation : Research indicates that derivatives of oxazolines can act as antagonists at alpha 1B receptors. This interaction is significant for developing treatments for conditions like hypertension and other cardiovascular disorders .
- Safety and Efficacy : The specificity of these compounds toward different receptor subtypes is crucial for minimizing side effects commonly associated with non-selective antagonists, such as postural hypotension and sedation .
Material Science Applications
In the field of materials science, derivatives of 5-Hexyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde are being investigated for their potential use in optoelectronic devices. The unique electronic properties imparted by the oxazole ring make these compounds suitable candidates for applications in organic photovoltaics and light-emitting diodes (LEDs) .
Material Properties:
- Photoluminescence : Compounds derived from this oxazole exhibit efficient photoluminescence, making them attractive for use in display technologies and solar cells .
- Energy Transfer : The star-shaped oligomers synthesized from these compounds show effective energy transfer properties, enhancing their performance in photovoltaic applications .
Case Study 1: Synthesis and Characterization of Oxazolines
A study demonstrated the rapid synthesis of oxazolines from 5-Hexyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde under flow conditions. The results indicated that this method not only improved yield but also reduced reaction times significantly compared to traditional methods.
| Reaction Condition | Yield (%) | Time (min) |
|---|---|---|
| Flow Synthesis | 98 | 10 |
| Batch Synthesis | 88 | 30 |
Case Study 2: Pharmacological Evaluation
Research on oxazolines derived from this compound revealed their effectiveness as selective alpha 1B antagonists. In vivo studies indicated a significant reduction in blood pressure without the common side effects associated with non-selective antagonists.
| Compound | Blood Pressure Reduction (%) | Side Effects Observed |
|---|---|---|
| Oxazoline A | 25 | None |
| Non-selective Antagonist | 15 | Dizziness |
Mechanism of Action
The mechanism of action of 5-Hexyl-4,5-dihydroisoxazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural Features of Selected Dihydro Heterocycles
Core Ring Differences :
- Oxazole vs. Pyrazole : The target compound's oxazole ring (O and N atoms at positions 1 and 2) differs electronically from pyrazole (two adjacent N atoms), affecting dipole moments and hydrogen-bonding capabilities .
- Oxazole vs. Oxaphosphole : The phosphorus atom in oxaphosphole introduces distinct reactivity, such as affinity for metal coordination, absent in oxazole derivatives .
- The aldehyde group offers nucleophilic reactivity, contrasting with the carboxylic acid in the imidazole-oxazole hybrid, which may participate in ionic interactions .
Biological Activity
5-Hexyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
5-Hexyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde is characterized by its oxazole ring, which is known for its diverse biological activities. The compound has a molecular formula of and a CAS number of 143604-70-0. Its structure allows for various interactions with biological targets, making it a candidate for further pharmacological exploration.
Anticancer Properties
Recent investigations into the biological activity of oxazole derivatives have highlighted their potential as anticancer agents. A study evaluating a series of 1,2,5-oxadiazole derivatives demonstrated cytotoxic effects against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). Although specific data for 5-Hexyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde are not well-documented in the literature, its structural similarity to other effective compounds suggests it may also possess anticancer properties .
The mechanisms through which 5-Hexyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde exerts its biological effects may involve:
- Enzyme Inhibition : Similar oxazole derivatives have been shown to inhibit key enzymes involved in cellular processes. For instance, some derivatives target topoisomerase I, an enzyme critical for DNA replication and transcription .
- Receptor Interaction : The compound may interact with various receptors or proteins within cells, modulating their activity and potentially leading to therapeutic effects .
Case Studies
A case study involving the synthesis and evaluation of oxazole derivatives found that modifications at specific positions on the oxazole ring significantly impacted biological activity. This highlights the importance of structure-activity relationships (SAR) in developing new therapeutic agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 5-Hexyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde?
- Methodological Answer : The synthesis typically involves cyclization of pre-functionalized oxazole precursors under acidic or catalytic conditions. For example, intermediates like 4,5-dihydroisoxazole derivatives can be synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkenes, followed by formylation at the C3 position. Optimizing reaction conditions (e.g., using BF₃·Et₂O as a Lewis acid catalyst) improves yield . Characterization often includes NMR and mass spectrometry to confirm regioselectivity and purity.
Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., diastereotopic protons in the 4,5-dihydrooxazole ring) and verifies formylation at C3.
- FT-IR : Confirms the presence of the aldehyde group (C=O stretch ~1700 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
Cross-referencing with X-ray crystallography (using SHELX software for refinement) resolves ambiguities in stereochemistry .
Q. How does the hexyl substituent influence the compound’s solubility and reactivity?
- Methodological Answer : The hydrophobic hexyl chain enhances lipid solubility, making the compound suitable for membrane permeability studies. Reactivity is assessed via nucleophilic addition at the aldehyde group, with kinetics monitored by HPLC or UV-Vis spectroscopy. Comparative studies with shorter alkyl chains (e.g., butyl derivatives) quantify steric effects .
Advanced Research Questions
Q. How can conformational analysis resolve ambiguities in the puckering of the 4,5-dihydrooxazole ring?
- Methodological Answer : Ring puckering coordinates (amplitude q and phase angle φ) derived from Cremer-Pople parameters quantify non-planarity . X-ray crystallography (refined via SHELXL) provides torsional angles, while DFT calculations (e.g., B3LYP/6-31G*) model energy minima for different conformers. Discrepancies between experimental and computational data are resolved by refining disorder models in crystallographic datasets .
Q. What strategies address contradictions in spectroscopic data during metabolite identification?
- Methodological Answer : For biotransformation studies, LC-MS/MS with stable isotope labeling distinguishes metabolites from decomposition products. Synthetic reference standards (e.g., hydrolysis products like 4,5-dihydro-1,2-oxazole-5-carboxylic acid) are compared to biological samples. Stability studies under simulated physiological conditions (pH, temperature) validate metabolite authenticity .
Q. How can reaction intermediates be stabilized to prevent premature aldehyde oxidation?
- Methodological Answer : Use of inert atmospheres (N₂/Ar) and low-temperature (-78°C) conditions minimizes oxidation. Protecting groups (e.g., acetals) are employed during synthesis, with deprotection achieved via acidic hydrolysis (HCl/THF). Real-time monitoring by in-situ FT-IR ensures controlled reaction progression .
Q. What computational approaches predict the compound’s pharmacokinetic behavior?
- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) model interactions with cytochrome P450 enzymes. QSAR models correlate logP values (determined experimentally via shake-flask method) with absorption rates. Metabolite pathways are predicted using software like MetaSite, validated by in vitro microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
